Curvulin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Curvulin wurde auf seine phytotoxischen Eigenschaften untersucht, die zur Entwicklung natürlicher Herbizide genutzt werden könnten.

Biotechnologie: Die antimikrobiellen Eigenschaften von this compound wurden auf die Entwicklung neuer Antibiotika untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Mikrotubuli-Assemblierung, die für die Zellteilung und den intrazellulären Transport unerlässlich ist . Diese Hemmung kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen. Darüber hinaus beruht die antimikrobielle Aktivität von this compound auf seiner Fähigkeit, mikrobielle Zellmembranen zu stören .

Wirkmechanismus

- Curvulin is a natural compound that inhibits microtubule assembly . Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.

- Additionally, this compound inhibits inducible nitric oxide synthase (iNOS) expression . Nitric oxide (NO) plays a role in inflammation and immune responses, and iNOS is responsible for NO production in response to various stimuli.

Target of Action

Mode of Action

Vorbereitungsmethoden

Curvulin kann durch Fermentationsprozesse unter Verwendung spezifischer Pilzstämme synthetisiert werden. Beispielsweise kann Penicillium sumatrense auf Agar-Malzextraktmedium kultiviert und dann in ein Fermentationsmedium übertragen werden . Die Fermentation erfolgt typischerweise bei 28 °C über mehrere Tage, wonach die Verbindung mit chromatographischen Techniken extrahiert und gereinigt wird .

Analyse Chemischer Reaktionen

Curvulin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine Aktivität verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Curvulin ähnelt anderen Pilzmetaboliten wie Curvularin und Phaeosphaerid A . This compound ist aufgrund seiner spezifischen Hemmung der Mikrotubuli-Assemblierung und seiner relativ schwachen Phytotoxizität im Vergleich zu Phaeosphaerid A einzigartig . Weitere ähnliche Verbindungen sind:

Curvularin: Ein weiterer Pilzmetabolit mit antimikrobiellen Eigenschaften.

Phaeosphaerid A: Ein starkes Phytotoxin mit starker herbizider Wirkung.

Eigenschaften

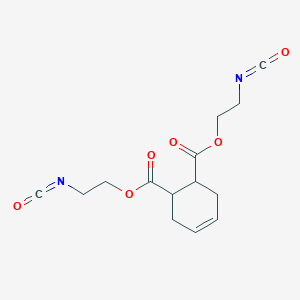

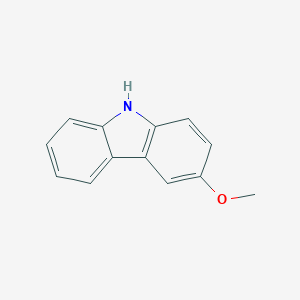

IUPAC Name |

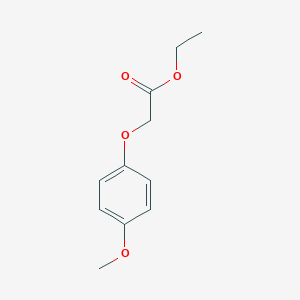

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXCFUGBPBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940619 | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19054-27-4 | |

| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential herbicidal applications of Curvulin?

A1: While this compound itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified this compound analogs, could be further investigated for developing new bio-based herbicides [].

Q2: Which fungal species are known to produce this compound?

A2: Research indicates this compound production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of this compound [].

Q3: What is known about the structure of this compound?

A3: this compound is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of this compound can be found in studies exploring its isolation and structural elucidation [, , , ].

Q4: Has the synthesis of this compound been achieved?

A4: Yes, total synthesis of this compound has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain this compound and related compounds like Secocurvularin and Diplodialide C [, , ].

Q5: Have Structure-Activity Relationship (SAR) studies been conducted on this compound?

A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.

Q6: Are there any analytical methods for detecting and quantifying this compound?

A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.